molecular formula C12H19ClN2O B6280262 6-amino-N-phenylhexanamide hydrochloride CAS No. 59472-16-1

6-amino-N-phenylhexanamide hydrochloride

Cat. No.: B6280262
CAS No.: 59472-16-1
M. Wt: 242.7
InChI Key:
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Description

6-amino-N-phenylhexanamide hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-phenylhexanamide hydrochloride typically involves the reaction of 6-aminohexanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-phenylhexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6-amino-N-phenylhexanamide hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of amide derivatives on biological systems.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-N-phenylhexanamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexanoic acid: A precursor in the synthesis of 6-amino-N-phenylhexanamide hydrochloride.

    N-phenylhexanamide: Lacks the amino group, resulting in different chemical properties.

    6-amino-N-phenylbutanamide: Shorter carbon chain, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of an amino group and a phenyl ring attached to a hexanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

59472-16-1

Molecular Formula

C12H19ClN2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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